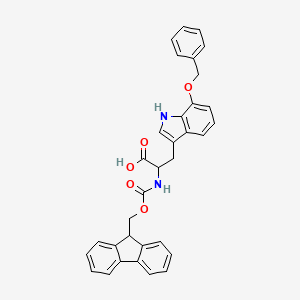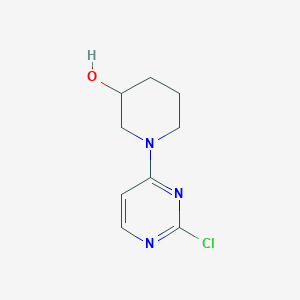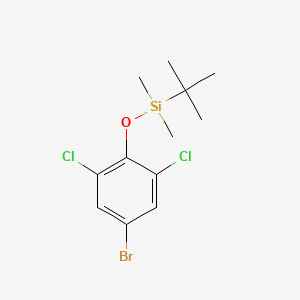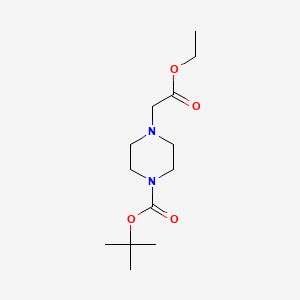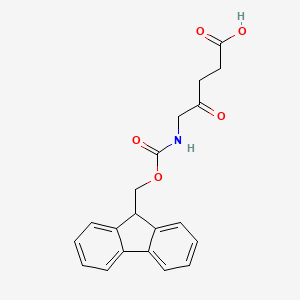
2-Fluor-5-methyl-4-nitrophenol
Übersicht
Beschreibung
2-Fluoro-5-methyl-4-nitrophenol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-methyl-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methyl-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2-Fluor-4-nitrophenol” kann in der chemischen Synthese verwendet werden . Es ist ein Derivat von m-Fluor-nitrobenzol, und seine Kristallstruktur wurde mithilfe der Röntgenbeugungstechnik untersucht .
Nitrophenol-Reduktion
Nitrophenole, einschließlich 2-Nitrophenol (2-NP), 4-Nitrophenol (4-NP) und 2,4-Dinitrophenol (2,4-NP), gehören zu den 126 prioritären toxischen Schadstoffen, die von der US-amerikanischen Umweltschutzbehörde identifiziert wurden . Die katalytische Reduktion dieser toxischen Nitrophenole zu harmlosen Aminophenolen ist ein unkomplizierter Prozess . Verbindungen wie “2-Fluor-4-nitrophenol” könnten möglicherweise in diesem Prozess verwendet werden.
Arzneimittelzwischenprodukt
Die Reduktion von Nitrophenolen zu Aminophenolen führt zu einem nützlichen Arzneimittelzwischenprodukt . Dieser Prozess wird von Edelmetallen wie Ag, Au, Pd und Pt katalysiert .
Herstellung anderer Verbindungen
“4-Fluor-2-nitrophenol” kann bei der Herstellung von 5-Fluor-2-methoxyanilin und 5-Fluor-2-hydroxyanilin verwendet werden .
Baustein in chemischen Reaktionen
Verbindungen wie “4-Fluor-2-methyl-5-nitrophenol” können in einer Vielzahl von chemischen Reaktionen eingesetzt werden . Das fluorierte Phenol wurde als Baustein zur Herstellung von Verbindungen mit biologischer Relevanz beschrieben .
Forschung an metallorganischen Gerüsten (MOFs)
Metallorganische Gerüste (MOFs), als poröses Material, bestehen aus anorganischen Knoten und organischen Liganden . Katalysatoren, die Co, Ni, Cr oder Zn enthalten, können die Hydrolyse von NaBH4 zur Erzeugung von H2 fördern, was sich positiv auf den katalytischen Effekt der Reduktion von Nitrophenolen auswirkt . Verbindungen wie “2-Fluor-4-nitrophenol” könnten möglicherweise in dieser Forschung verwendet werden.
Safety and Hazards
Wirkmechanismus
Mode of Action
Nitrophenols, a class of compounds to which 2-fluoro-5-methyl-4-nitrophenol belongs, are known to undergo various reactions, including nitration .
Biochemical Pathways
Nitrophenols, in general, are involved in several chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methyl-4-nitrophenol . .
Eigenschaften
IUPAC Name |
2-fluoro-5-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJZXYAUBGEMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304164 | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-80-1 | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



